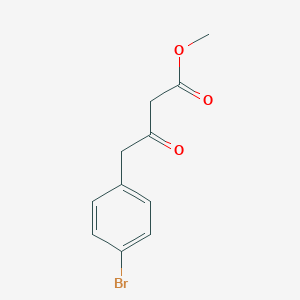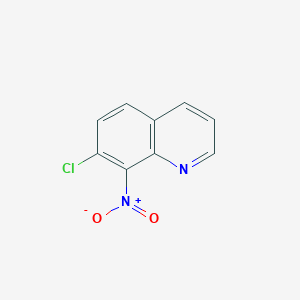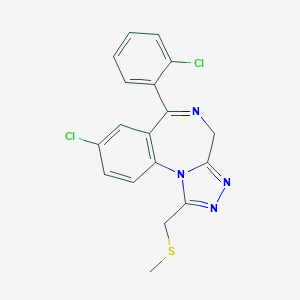
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-, commonly known as CMT-3, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The exact mechanism of action of CMT-3 is not fully understood. However, it has been suggested that CMT-3 exerts its biological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By modulating the activity of GABA receptors, CMT-3 may be able to exert its anti-inflammatory, anticancer, and antimicrobial effects.
Biochemical and physiological effects:
CMT-3 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMT-3 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the advantages of using CMT-3 in lab experiments is its potent biological activity. CMT-3 has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activity, making it a useful tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity. CMT-3 has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of CMT-3. One area of research is the development of novel derivatives of CMT-3 with improved pharmacological properties. Another area of research is the identification of the molecular targets of CMT-3, which may help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of CMT-3 in human clinical trials.
合成方法
The synthesis of CMT-3 involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine with sodium azide and triethyl orthoformate in the presence of acetic acid. This reaction results in the formation of 4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then treated with hydrochloric acid to yield CMT-3.
科学研究应用
CMT-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMT-3 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
属性
CAS 编号 |
85677-79-8 |
|---|---|
产品名称 |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- |
分子式 |
C18H14Cl2N4S |
分子量 |
389.3 g/mol |
IUPAC 名称 |
8-chloro-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChI 键 |
QNEZWXSZZOHQDA-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
规范 SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
其他 CAS 编号 |
85677-79-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



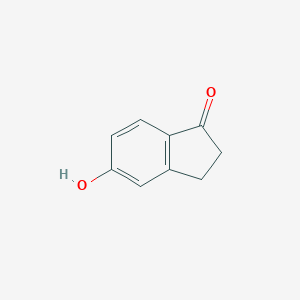
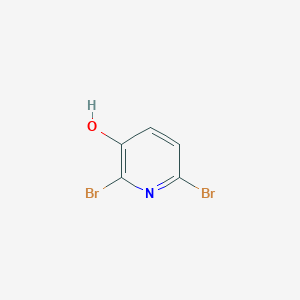
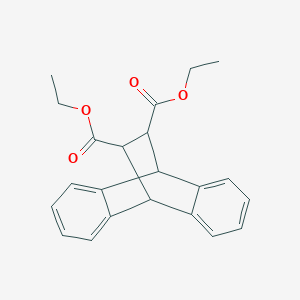
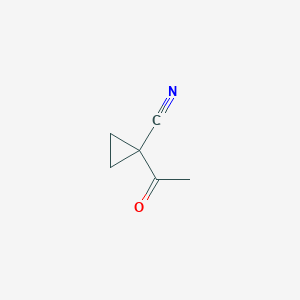
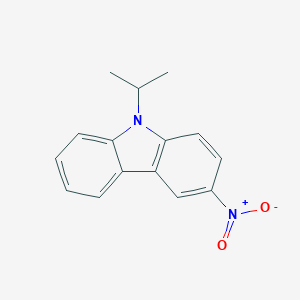
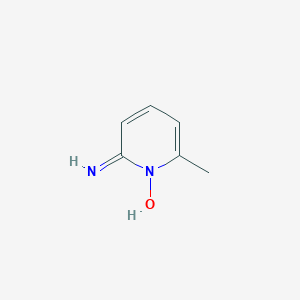
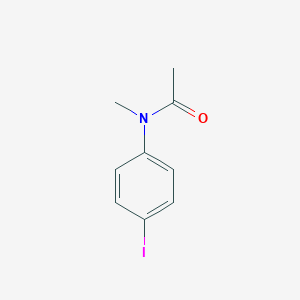
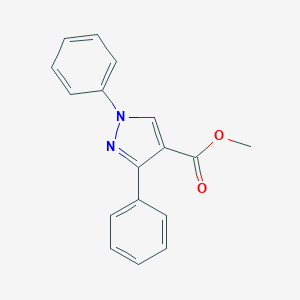
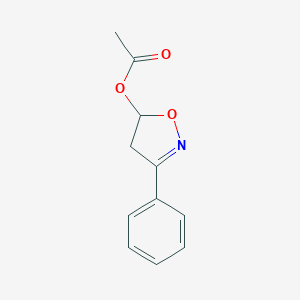
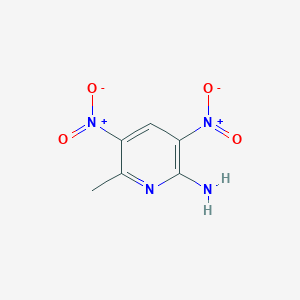
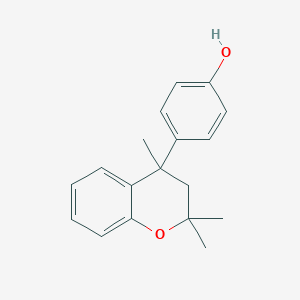
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
